1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 56533-63-2
VCID: VC10367257
InChI: InChI=1S/C19H20N2O/c22-19(21-12-10-16-6-3-4-8-18(16)21)14-20-11-9-15-5-1-2-7-17(15)13-20/h1-8H,9-14H2
SMILES: C1CN(CC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.: 56533-63-2

Cat. No.: VC10367257

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone - 56533-63-2

Specification

CAS No. 56533-63-2
Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C19H20N2O/c22-19(21-12-10-16-6-3-4-8-18(16)21)14-20-11-9-15-5-1-2-7-17(15)13-20/h1-8H,9-14H2
Standard InChI Key YDOLWJGGSBXITL-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43
Canonical SMILES C1CN(CC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43

Introduction

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that combines the structural features of both indole and isoquinoline moieties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and the versatility of its chemical structure.

Synthesis and Preparation

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. These may include condensation reactions between appropriate precursors, such as 2,3-dihydroindole derivatives and 3,4-dihydroisoquinoline derivatives, in the presence of suitable catalysts or reagents.

Synthesis Steps:

  • Preparation of Precursors: Synthesis of 2,3-dihydroindole and 3,4-dihydroisoquinoline derivatives.

  • Condensation Reaction: Reaction of the prepared precursors to form the desired compound, potentially involving acylation or alkylation steps.

Biological and Pharmacological Activities

While specific biological activities of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone may not be extensively documented, compounds with similar structural motifs often exhibit a range of pharmacological properties. These can include neuroprotective effects, anti-inflammatory activities, or potential roles in modulating neurotransmitter systems.

Potential Applications:

  • Neuroprotection: Compounds with indole and isoquinoline structures may have neuroprotective effects.

  • Anti-inflammatory: Some related compounds have shown anti-inflammatory properties.

Physicochemical Data:

PropertyValue
Molecular FormulaC19H20N2O
Molar Mass292.37 g/mol
SolubilityNot specified
Melting PointNot specified

Future Directions:

  • Biological Activity Screening: Investigate the compound's pharmacological effects.

  • Synthetic Optimization: Develop more efficient synthesis methods.

  • Physicochemical Characterization: Determine solubility, melting point, and stability.

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